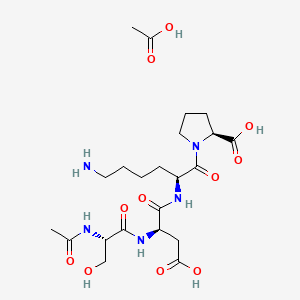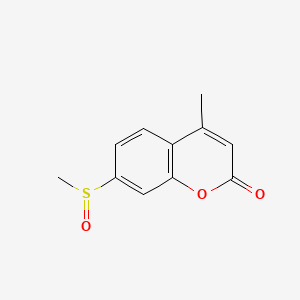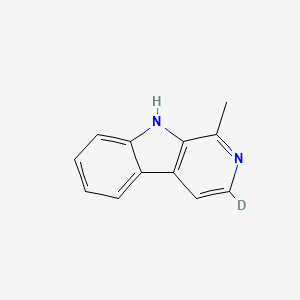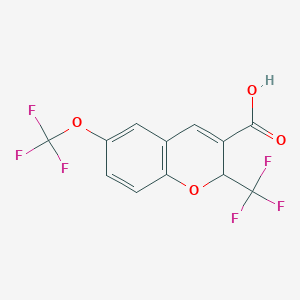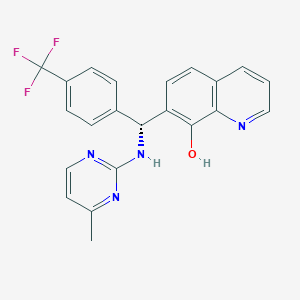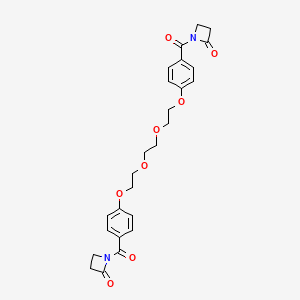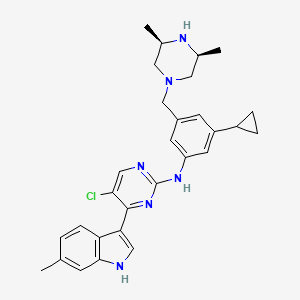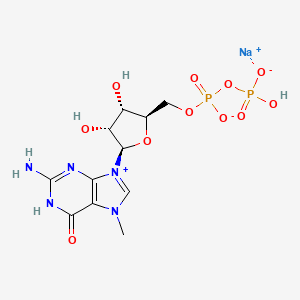
7-Methylguanosine 5'-diphosphate (sodium)
Vue d'ensemble
Description
7-Methylguanosine 5’-diphosphate (sodium) is a derivative of guanosine, a nucleoside comprising guanine attached to a ribose sugar. This compound is particularly significant in the study of mRNA cap structures, as it is derived when the human decapping enzyme Dcp2 cleaves the cap of deadenylated mRNAs during the 5’-3’ mRNA decay pathway .
Applications De Recherche Scientifique
7-Methylguanosine 5’-diphosphate (sodium) has a wide range of applications in scientific research:
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methylguanosine 5’-diphosphate (sodium) typically involves the alkylation of the guanine ring at the N7 position. This can be achieved under mild conditions using appropriate alkyl iodide, bromide, or chloride . The reaction conditions must be carefully controlled to ensure the selective methylation of the guanine ring without affecting other functional groups.
Industrial Production Methods
While specific industrial production methods for 7-Methylguanosine 5’-diphosphate (sodium) are not extensively documented, the general approach involves large-scale synthesis using the same principles as laboratory synthesis. The process would likely include steps for purification and quality control to ensure the compound meets the required standards for research and industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
7-Methylguanosine 5’-diphosphate (sodium) primarily undergoes substitution reactions due to the presence of the methyl group on the guanine ring. It can also participate in phosphorylation and dephosphorylation reactions, which are crucial in the study of mRNA cap structures .
Common Reagents and Conditions
Common reagents used in the reactions involving 7-Methylguanosine 5’-diphosphate (sodium) include alkyl halides for methylation and various enzymes for phosphorylation and dephosphorylation. The conditions typically involve aqueous solutions and controlled temperatures to maintain the stability of the compound .
Major Products Formed
The major products formed from the reactions of 7-Methylguanosine 5’-diphosphate (sodium) include various methylated nucleosides and nucleotides, which are essential for studying the structure and function of mRNA cap structures .
Mécanisme D'action
The mechanism of action of 7-Methylguanosine 5’-diphosphate (sodium) involves its role in the mRNA decay pathway. The compound is derived when the human decapping enzyme Dcp2 cleaves the cap of deadenylated mRNAs, leading to the degradation of the mRNA molecule . This process is crucial for regulating gene expression and maintaining cellular homeostasis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Guanosine 5’-diphosphate (sodium): Similar in structure but lacks the methyl group on the guanine ring.
7-Methylguanosine 5’-triphosphate (sodium): Contains an additional phosphate group compared to 7-Methylguanosine 5’-diphosphate (sodium).
7-Methylguanosine: Lacks the diphosphate group, making it less relevant for studying mRNA cap structures.
Uniqueness
7-Methylguanosine 5’-diphosphate (sodium) is unique due to its specific role in the mRNA decay pathway and its ability to mimic the natural mRNA cap structure. This makes it an invaluable tool for studying mRNA processing and developing mRNA-based therapeutics .
Propriétés
IUPAC Name |
sodium;[[(2R,3S,4R,5R)-5-(2-amino-7-methyl-6-oxo-1H-purin-9-ium-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] hydrogen phosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N5O11P2.Na/c1-15-3-16(8-5(15)9(19)14-11(12)13-8)10-7(18)6(17)4(26-10)2-25-29(23,24)27-28(20,21)22;/h3-4,6-7,10,17-18H,2H2,1H3,(H5-,12,13,14,19,20,21,22,23,24);/q;+1/p-1/t4-,6-,7-,10-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWXMULHRNCYTBF-MCDZGGTQSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=[N+](C2=C1C(=O)NC(=N2)N)C3C(C(C(O3)COP(=O)([O-])OP(=O)(O)[O-])O)O.[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=[N+](C2=C1C(=O)NC(=N2)N)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)(O)[O-])O)O.[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N5NaO11P2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.21 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


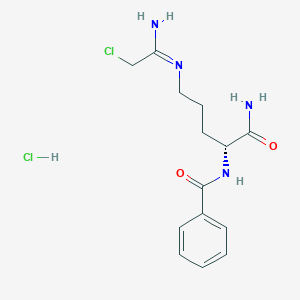
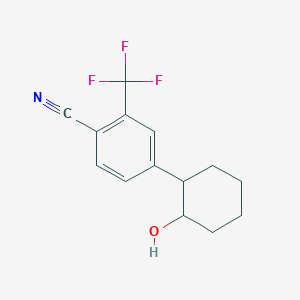
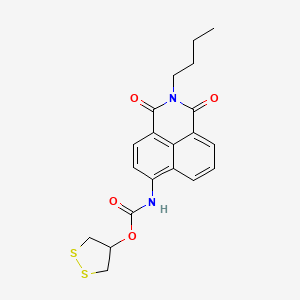
![N-(5-fluoro-2-methylphenyl)-6,6-dimethyl-3-[(1-trimethylsilylcyclobutanecarbonyl)amino]-1,4-dihydropyrrolo[3,4-c]pyrazole-5-carboxamide](/img/structure/B8210087.png)
